(6-Methyl-benzothiazol-2-yl)-carbamic acid ethyl ester
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Overview
Description
(6-Methyl-benzothiazol-2-yl)-carbamic acid ethyl ester is a chemical compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Methyl-benzothiazol-2-yl)-carbamic acid ethyl ester typically involves the reaction of 6-methylbenzothiazole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ethyl chloroformate. The general reaction scheme is as follows:
6-Methylbenzothiazole+Ethyl chloroformateTriethylamine(6-Methyl-benzothiazol-2-yl)-carbamic acid ethyl ester
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(6-Methyl-benzothiazol-2-yl)-carbamic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: Nucleophilic substitution reactions can replace the ethyl ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzothiazoles depending on the nucleophile used.
Scientific Research Applications
(6-Methyl-benzothiazol-2-yl)-carbamic acid ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of (6-Methyl-benzothiazol-2-yl)-carbamic acid ethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: The parent compound with a simpler structure.
Benzoxazole: Similar structure but with an oxygen atom instead of sulfur.
Thiazole: A simpler heterocycle with only sulfur and nitrogen atoms.
Uniqueness
(6-Methyl-benzothiazol-2-yl)-carbamic acid ethyl ester is unique due to its specific functional groups and the resulting chemical properties
Properties
Molecular Formula |
C11H12N2O2S |
---|---|
Molecular Weight |
236.29 g/mol |
IUPAC Name |
ethyl N-(6-methyl-1,3-benzothiazol-2-yl)carbamate |
InChI |
InChI=1S/C11H12N2O2S/c1-3-15-11(14)13-10-12-8-5-4-7(2)6-9(8)16-10/h4-6H,3H2,1-2H3,(H,12,13,14) |
InChI Key |
JFPXOLSMNXVSCV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=NC2=C(S1)C=C(C=C2)C |
Origin of Product |
United States |
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